

A Technical Guide to the Spectral Analysis of 2-sec-Butylphenol

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Compound of Interest

Compound Name: 2-sec-Butylphenol

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-sec-Butylphenol**. Detailed experimental protocols and tabulated spectral data are presented to facilitate its identification and characterization in a research and development setting.

Structural Information

- IUPAC Name: 2-(butan-2-yl)phenol
- Molecular Formula: $C_{10}H_{14}O$
- Molecular Weight: 150.22 g/mol
- CAS Number: 89-72-5

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the 1H and ^{13}C NMR spectral data for **2-sec-Butylphenol**, typically recorded in deuterated chloroform ($CDCl_3$) with tetramethylsilane (TMS) as an internal standard.

2.1 1H NMR Spectral Data

The ^1H NMR spectrum of **2-sec-Butylphenol** exhibits distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the sec-butyl group.^[1]

Chemical Shift (δ) ppm	Assignment	Multiplicity
7.16	Ar-H	Multiplet
7.06	Ar-H	Multiplet
6.91	Ar-H	Multiplet
6.75	Ar-H	Multiplet
4.77	-OH	Singlet
2.96	-CH- (sec-butyl)	Sextet
1.63	-CH ₂ - (sec-butyl)	Multiplet
1.24	-CH ₃ (sec-butyl)	Doublet
0.87	-CH ₃ (sec-butyl)	Triplet

2.2 ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule. Based on typical chemical shift values for substituted phenols, the following assignments are proposed.

Chemical Shift (δ) ppm	Assignment
~152	C-OH (aromatic)
~136	C-CH (aromatic)
~127	CH (aromatic)
~126	CH (aromatic)
~120	CH (aromatic)
~115	CH (aromatic)
~36	-CH- (sec-butyl)
~30	-CH ₂ - (sec-butyl)
~21	-CH ₃ (sec-butyl)
~12	-CH ₃ (sec-butyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-sec-Butylphenol** shows characteristic absorption bands for the hydroxyl, aromatic, and alkyl moieties.

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3550-3200 (broad)	O-H stretch (hydroxyl group)
~3100-3000	C-H stretch (aromatic)
~2960-2850	C-H stretch (aliphatic, sec-butyl)
~1600-1450	C=C stretch (aromatic ring)
~1230	C-O stretch (phenol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2-sec-Butylphenol** is characterized by a molecular ion peak and several key fragment ions.^[1]

m/z	Relative Intensity (%)	Proposed Fragment Ion
150	19.9	[M] ⁺ (Molecular Ion)
121	100.0	[M - C ₂ H ₅] ⁺
107	11.2	[M - C ₃ H ₇] ⁺
91	9.4	[C ₇ H ₇] ⁺ (Tropylium ion)
77	14.7	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of **2-sec-Butylphenol**.

5.1 NMR Spectroscopy

A sample of approximately 10-20 mg of **2-sec-Butylphenol** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal reference for the chemical shifts (δ = 0.00 ppm). The solution is then transferred to an NMR tube. The ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz for protons.

5.2 IR Spectroscopy

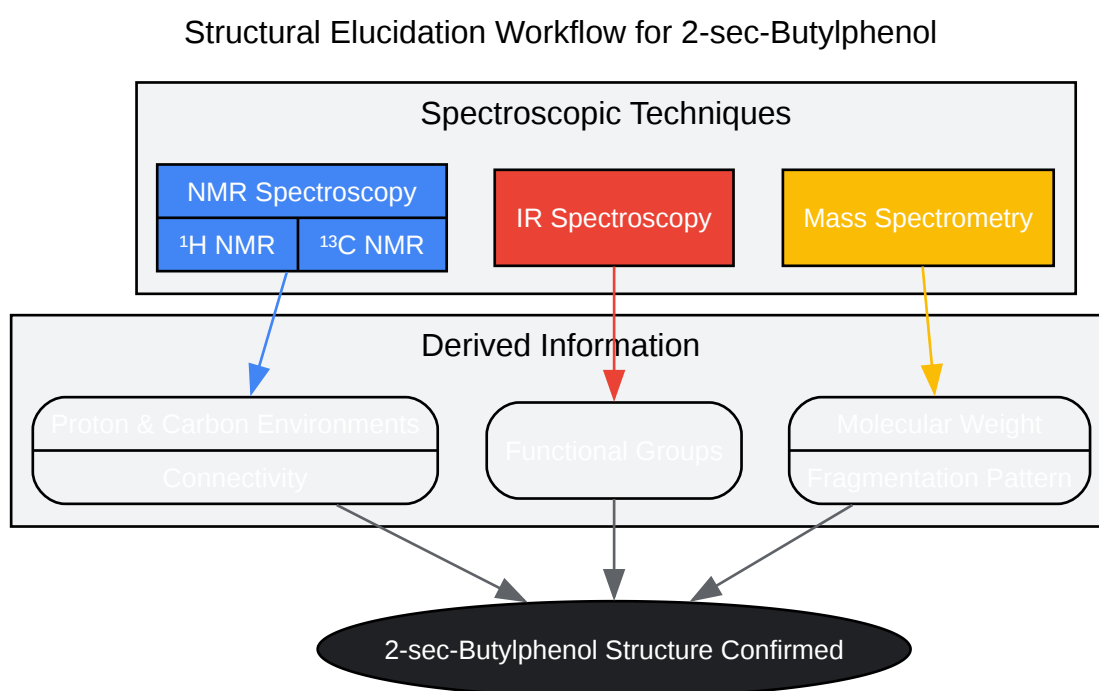
As **2-sec-Butylphenol** is a liquid at room temperature, its IR spectrum can be obtained as a neat thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin capillary film. The assembly is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

5.3 Mass Spectrometry

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **2-sec-Butylphenol** in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is separated from the solvent and introduced into the ion source of the mass spectrometer. The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **2-sec-Butylphenol** using the described spectroscopic techniques.



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Caption: Workflow for confirming the structure of **2-sec-Butylphenol**.

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References

- 1. researchgate.net [researchgate.net]
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